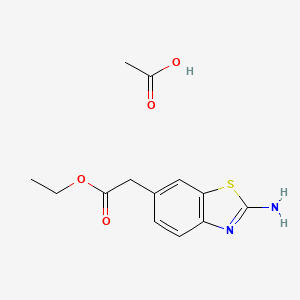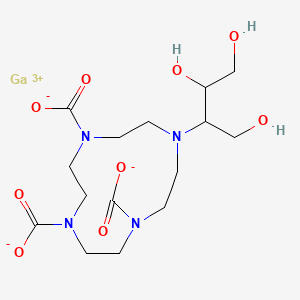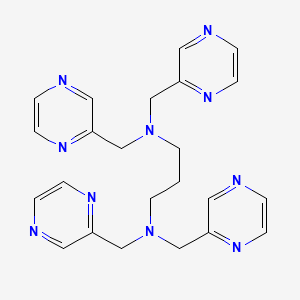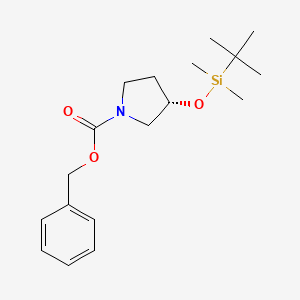
Azido-PEG3-ethyl 2-bromacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-ethyl 2-bromacetate is a small molecule compound with the chemical formula C₁₀H₁₈BrN₃O₅ and a molecular weight of 340.17 g/mol . This compound is composed of several functional groups, including an azide group, a polyethylene glycol (PEG) chain, and a bromacetate group. It is commonly used in various chemical and biological applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG3-ethyl 2-bromacetate typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of a PEG chain to the precursor, which can be achieved through various chemical reactions.
Azidation: The next step involves the introduction of an azide group to the PEGylated molecule. This is usually done by reacting the PEGylated molecule with sodium azide (NaN₃) under appropriate conditions.
Bromacetylation: Finally, the bromacetate group is introduced by reacting the azido-PEG intermediate with bromoacetic acid or its derivatives.
The reaction conditions for these steps typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and advanced purification techniques to obtain the compound in high purity and yield. The industrial production also emphasizes safety measures to handle the reactive and potentially hazardous reagents involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG3-ethyl 2-bromacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromacetate group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Click Chemistry: The azide group is highly reactive in click chemistry reactions, particularly with alkynes, to form triazoles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azide group and alkynes. The reaction conditions usually involve mild temperatures and aqueous or organic solvents.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to hydrolyze the ester linkage.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the bromine atom is replaced by the nucleophile.
Click Chemistry: The major products are triazole derivatives formed by the reaction of the azide group with alkynes.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Azido-PEG3-ethyl 2-bromacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers. Its reactivity in click chemistry makes it valuable for constructing triazole-linked compounds.
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes. It is also employed in the synthesis of biocompatible materials.
Medicine: this compound is used in drug delivery systems to modify the surface of nanoparticles and improve their biocompatibility and targeting capabilities.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and hydrogels.
Mécanisme D'action
The mechanism of action of Azido-PEG3-ethyl 2-bromacetate involves its reactivity with various functional groups The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynesThese reactions enable the compound to modify biomolecules, surfaces, and materials, thereby exerting its effects in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-ethyl 2-chloroacetate: Similar to Azido-PEG3-ethyl 2-bromacetate but with a chloroacetate group instead of a bromacetate group.
Azido-PEG3-ethyl 2-iodoacetate: Similar to this compound but with an iodoacetate group instead of a bromacetate group.
Azido-PEG3-ethyl 2-fluoroacetate: Similar to this compound but with a fluoroacetate group instead of a bromacetate group.
Uniqueness
This compound is unique due to the presence of the bromacetate group, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile compound for various chemical modifications.
Propriétés
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 2-bromoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN3O5/c11-9-10(15)19-8-7-18-6-5-17-4-3-16-2-1-13-14-12/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIRMTNSZUVZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC(=O)CBr)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
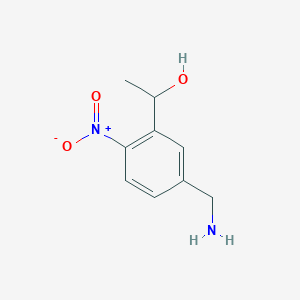
![3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester](/img/structure/B8027303.png)
![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide](/img/structure/B8027309.png)
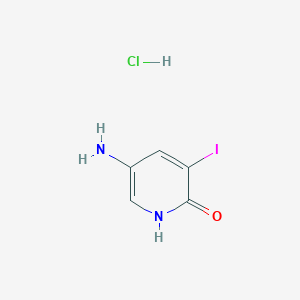
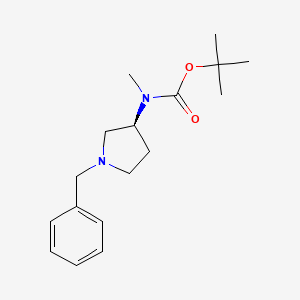
![(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B8027316.png)


